molecular formula C10H7ClN2 B1309864 5-(4-Chlorophenyl)pyrimidine CAS No. 82525-17-5

5-(4-Chlorophenyl)pyrimidine

Cat. No.: B1309864
CAS No.: 82525-17-5
M. Wt: 190.63 g/mol
InChI Key: WJMTYHPVECLEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme dihydrofolate reductase, where this compound acts as an inhibitor. This inhibition affects the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . Additionally, this compound has been shown to interact with protein tyrosine kinases, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . It also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA replication and cell division. Additionally, this compound interacts with protein tyrosine kinases, inhibiting their phosphorylation activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyrimidine metabolism pathway. It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis and degradation of pyrimidine nucleotides . These interactions influence metabolic flux and metabolite levels, impacting cellular processes such as DNA replication and repair .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion transporters and accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may direct this compound to specific subcellular compartments, influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyrimidine typically involves the condensation of 4-chlorobenzaldehyde with guanidine or its derivatives under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as bases, and the reaction is often carried out in ethanol or methanol as solvents.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenylpyrimidines with various functional groups.

    Electrophilic substitution: Nitro or sulfonyl derivatives of this compound.

    Oxidation and reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

5-(4-Chlorophenyl)pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyrimidine: Similar structure but with the chlorophenyl group at the 4-position instead of the 5-position.

    5-(4-Bromophenyl)pyrimidine: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.

    5-(4-Methylphenyl)pyrimidine: Similar structure but with a methyl group instead of chlorine on the phenyl ring.

Uniqueness

5-(4-Chlorophenyl)pyrimidine is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom can also enhance the compound’s ability to participate in certain chemical reactions, such as nucleophilic substitution, compared to its analogs with different substituents.

Properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMTYHPVECLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorophenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorophenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorophenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.